The compound "Diethyl 2-hydroxypentanedioate" has not been directly studied in the provided papers; however, related compounds and their effects on biological systems have been investigated. For instance, Diethyl hexyl phthalate (DEHP) is a chemical that has been shown to act as an endocrine disruptor, affecting various organ systems in both humans and experimental animals1. Understanding the impact of similar diethyl compounds can provide insights into the potential characteristics and applications of Diethyl 2-hydroxypentanedioate.
The research on DEHP and related compounds has implications across various fields. In medicine, understanding the impact of such compounds on insulin signaling can inform the development of treatments for diabetes and other metabolic disorders1. The study of interactions with 5-HT3 receptors suggests potential applications in neuropharmacology, where modulation of these receptors can affect conditions like anxiety and depression2. Furthermore, the protective role of diethyl compounds against neurodegeneration could be relevant in the development of therapeutic strategies for neurodegenerative diseases3.
Diethyl 2-hydroxypentanedioate is a diester compound with the molecular formula CHO. It is synthesized through the esterification of 2-hydroxyglutaric acid with ethanol, resulting in a molecule that features two ethyl ester groups and a hydroxyl group on the pentanedioic acid backbone. The compound is recognized for its potential applications in various fields, including organic synthesis and metabolic studies.
Diethyl 2-hydroxypentanedioate belongs to the class of organic compounds known as diesters. It is specifically categorized under dicarboxylic acid esters due to its formation from 2-hydroxyglutaric acid, which contains two carboxylic acid groups.
The synthesis of diethyl 2-hydroxypentanedioate typically involves the following steps:
Diethyl 2-hydroxypentanedioate is involved in several notable chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of diethyl 2-hydroxypentanedioate primarily revolves around its role as a metabolite in biochemical pathways. The hydroxyl group allows it to engage in hydrogen bonding with enzymes, potentially influencing their activity. Additionally, hydrolysis of the ester groups can release 2-hydroxyglutaric acid, which plays a significant role in various metabolic processes.
Diethyl 2-hydroxypentanedioate has several scientific applications:
The systematic IUPAC name for this compound is diethyl 2-hydroxypentanedioate, reflecting its structural features: a pentanedioic acid (glutaric acid) backbone with a hydroxyl (–OH) substituent at the C2 position and ethyl ester groups at both termini. This nomenclature adheres to Rule C-1.5 of the International Union of Pure and Applied Chemistry guidelines for substituted dicarboxylic acid esters [3] [4].
Common synonyms include:
These synonyms arise from historical naming conventions and its relationship to glutaric acid derivatives. The compound is registered under CAS numbers 69134-53-8 (racemic mixture) and 55094-99-0 for the (S)-enantiomer .
The molecular formula is C₉H₁₆O₅, with a molecular weight of 204.22 g/mol. This formula accounts for the core pentanedioic acid chain (C₅H₆O₄), two ethyl ester groups (C₄H₁₀), and a hydroxyl group (O), totaling nine carbon atoms, 16 hydrogen atoms, and five oxygen atoms [4] .
The C2 carbon bearing the hydroxyl group is chiral, generating two enantiomers:
Racemic mixtures are common in commercial samples. Stereochemical purity is critical for applications in asymmetric synthesis, as enantiomers may exhibit different biological activities or reactivities .
Table 1: Molecular Identity Summary
| Property | Value | |
|---|---|---|
| Molecular Formula | C₉H₁₆O₅ | |
| Molecular Weight | 204.22 g/mol | |
| CAS Number (Racemic) | 69134-53-8 | |
| CAS Number ((S)-Enantiomer) | 55094-99-0 | |
| InChI Key (Racemic) | DYLHSDCNOUDICA-UHFFFAOYSA-N | |
| InChI (Racemic) | InChI=1S/C9H16O5/c1-3-13-8(11)6(9)4-5-7(10)14-12-2/h6,9H,3-5H2,1-2H3 | [4] |
Diethyl 2-hydroxypentanedioate contains two key functional groups:
The interplay between the electron-withdrawing ester groups and the electron-donating hydroxyl group influences reactivity:
Diethyl 2-hydroxypentanedioate belongs to a broader class of dialkyl dicarboxylates. Key structural analogs and their distinctions include:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2